molecular formula C10H7F2NOS B12075899 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

Katalognummer: B12075899
Molekulargewicht: 227.23 g/mol
InChI-Schlüssel: ILPVSDAQIYLSHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is a chemical compound known for its unique structure, which includes a difluoromethyl group attached to a thienyl ring, which is further connected to a pyridin-2-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol typically involves the introduction of the difluoromethyl group to the thienyl ring, followed by the formation of the pyridin-2-ol structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group to a thienyl precursor. This is followed by a series of reactions to construct the pyridin-2-ol moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups attached to the original structure.

Wissenschaftliche Forschungsanwendungen

5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • 5-(Difluoromethyl)-2-thienyl]methanamine
  • 5-(Difluoromethyl)-2-thienyl]pyridine
  • 5-(Difluoromethyl)-2-thienyl]pyrimidine

Uniqueness

What sets 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol apart is its unique combination of the difluoromethyl group with the thienyl and pyridin-2-ol moieties. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness .

Eigenschaften

Molekularformel

C10H7F2NOS

Molekulargewicht

227.23 g/mol

IUPAC-Name

5-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C10H7F2NOS/c11-10(12)8-3-2-7(15-8)6-1-4-9(14)13-5-6/h1-5,10H,(H,13,14)

InChI-Schlüssel

ILPVSDAQIYLSHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)NC=C1C2=CC=C(S2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.